![molecular formula C18H18N2OSe B14124558 (1E)-N-hydroxy-3,3,6-trimethyl-3,4-dihydro[1]benzoselenopheno[2,3-c]quinolin-1(2H)-imine](/img/structure/B14124558.png)
(1E)-N-hydroxy-3,3,6-trimethyl-3,4-dihydro[1]benzoselenopheno[2,3-c]quinolin-1(2H)-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-N-hydroxy-3,3,6-trimethyl-3,4-dihydro1benzoselenopheno[2,3-c]quinolin-1(2H)-imine is a complex organic compound with a unique structure that includes a benzoselenophenoquinoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-hydroxy-3,3,6-trimethyl-3,4-dihydro1benzoselenopheno[2,3-c]quinolin-1(2H)-imine typically involves multi-step organic reactions. The process begins with the preparation of the benzoselenophenoquinoline core, followed by the introduction of the hydroxy and imine groups. Common reagents used in these reactions include selenium dioxide for the formation of the selenophene ring and various amines for the imine formation. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis could be employed to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
(1E)-N-hydroxy-3,3,6-trimethyl-3,4-dihydro1benzoselenopheno[2,3-c]quinolin-1(2H)-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1E)-N-hydroxy-3,3,6-trimethyl-3,4-dihydro1benzoselenopheno[2,3-c]quinolin-1(2H)-imine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.
Medicine
In medicine, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for developing new drugs, particularly in the treatment of diseases where its unique structure can interact with specific biological pathways.
Industry
In the industrial sector, (1E)-N-hydroxy-3,3,6-trimethyl-3,4-dihydro1benzoselenopheno[2,3-c]quinolin-1(2H)-imine can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Wirkmechanismus
The mechanism of action of (1E)-N-hydroxy-3,3,6-trimethyl-3,4-dihydro1benzoselenopheno[2,3-c]quinolin-1(2H)-imine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzoselenophenoquinoline derivatives, such as:
- (1E)-N-hydroxy-3,3,6-trimethyl-3,4-dihydro1benzoselenopheno[2,3-c]quinolin-1(2H)-imine analogs with different substituents.
- Benzoselenophenoquinoline compounds with variations in the selenophene ring.
Uniqueness
What sets (1E)-N-hydroxy-3,3,6-trimethyl-3,4-dihydro1benzoselenopheno[2,3-c]quinolin-1(2H)-imine apart is its specific combination of functional groups and the unique arrangement of atoms within its structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and application in various fields.
Eigenschaften
Molekularformel |
C18H18N2OSe |
|---|---|
Molekulargewicht |
357.3 g/mol |
IUPAC-Name |
(NE)-N-(3,3,6-trimethyl-2,4-dihydro-[1]benzoselenolo[2,3-c]quinolin-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C18H18N2OSe/c1-10-17-15(11-6-4-5-7-14(11)22-17)16-12(19-10)8-18(2,3)9-13(16)20-21/h4-7,21H,8-9H2,1-3H3/b20-13+ |
InChI-Schlüssel |
SMDUJTLIAXJJFM-DEDYPNTBSA-N |
Isomerische SMILES |
CC1=C2C(=C\3C(=N1)CC(C/C3=N\O)(C)C)C4=CC=CC=C4[Se]2 |
Kanonische SMILES |
CC1=C2C(=C3C(=N1)CC(CC3=NO)(C)C)C4=CC=CC=C4[Se]2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



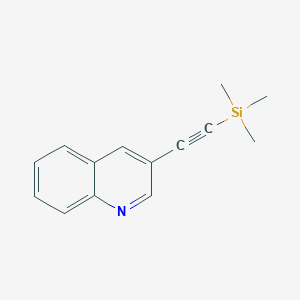

![(2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol;13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14124495.png)
![8-(5-chloro-2-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14124501.png)
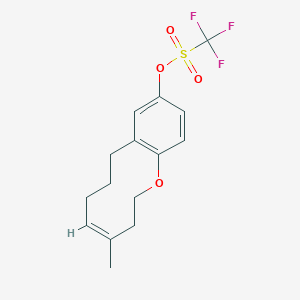
![2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B14124523.png)
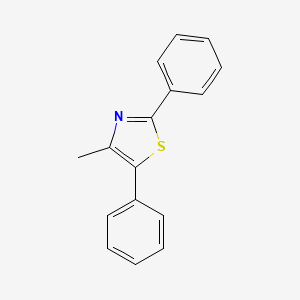
![8-[4-(4-methoxyphenyl)piperazin-1-yl]-7-[3-[8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,6-dioxopurin-7-yl]propyl]-3-methylpurine-2,6-dione](/img/structure/B14124537.png)
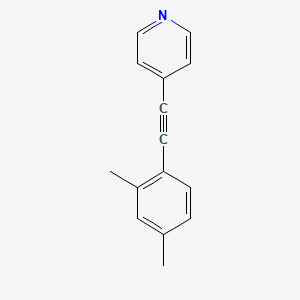
![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B14124554.png)
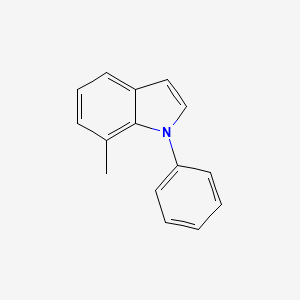
![3,5-bis[(fluorosulfonyl)oxy]-Benzoic acid](/img/structure/B14124568.png)
![N-Benzylbenzo[d][1,3]dioxol-5-amine](/img/structure/B14124572.png)
